3-Bromo-2,5-dimethylaniline
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Overview
Description
3-Bromo-2,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylaniline typically involves a multi-step process. One common method starts with the nitration of 2,5-dimethylaniline to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amine, and finally, bromination at the 3-position to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of mesitylene as a reaction solvent in the methylation reaction of trimethyl phosphate . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,5-dimethylaniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,5-Dimethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and specificity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.
2-Bromoaniline: An aniline derivative with a bromine atom at the 2-position.
4-Bromo-N,N-dimethylaniline: An aniline derivative with a bromine atom at the 4-position and dimethyl groups on the nitrogen atom.
Uniqueness
3-Bromo-2,5-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
3-bromo-2,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHDRSMCPLBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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